2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol
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Overview
Description
2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that features a pyridine ring, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves the condensation of 3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazole with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its antimicrobial and anticancer activities are believed to result from its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-(((3-(4-Nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness
2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is unique due to its combination of a pyridine ring, a triazole ring, and a phenol group. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H11N5OS |
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Molecular Weight |
297.34 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5OS/c20-12-4-2-1-3-11(12)9-16-19-13(17-18-14(19)21)10-5-7-15-8-6-10/h1-9,20H,(H,18,21)/b16-9+ |
InChI Key |
JPFMWCVUBQBVLT-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)O |
Origin of Product |
United States |
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